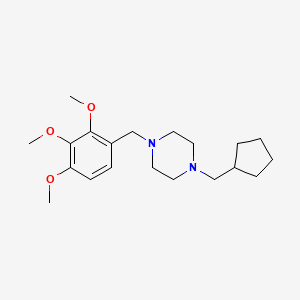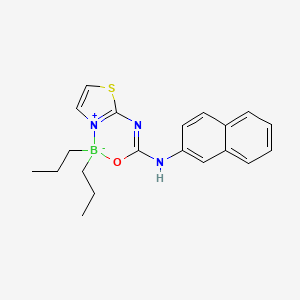![molecular formula C18H21N5 B5134336 N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine](/img/structure/B5134336.png)
N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine, also known as compound 25, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds and has been identified as a potent inhibitor of a specific protein target.
Applications De Recherche Scientifique
Compound 25 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine has been shown to inhibit the growth of cancer cells by targeting a specific protein involved in cell proliferation. In inflammation research, N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 has been demonstrated to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neurodegenerative disorder research, this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
Compound 25 exerts its biological effects by binding to a specific protein target, which is involved in various cellular processes. This protein target is a member of the protein kinase family, and its inhibition by N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 leads to a cascade of downstream events, ultimately resulting in the observed biological effects. The exact mechanism of action of N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 is still under investigation, but it is believed to involve the disruption of protein-protein interactions and the modulation of protein phosphorylation.
Biochemical and Physiological Effects:
Compound 25 has been shown to have various biochemical and physiological effects, depending on the specific disease model and cell type studied. In cancer cells, this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine has been demonstrated to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In inflammatory cells, N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In neuronal cells, this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 25 has several advantages for lab experiments, including its high potency and selectivity for a specific protein target. Additionally, this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine has demonstrated good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the limitations of this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine include its relatively low solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research of N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25, including the optimization of its pharmacokinetic properties, the identification of its specific protein target, and the development of more potent analogs. Additionally, the therapeutic potential of this N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine in various disease models needs to be further explored, and its safety and toxicity profile needs to be thoroughly evaluated. Overall, N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 has shown great promise as a potential therapeutic agent, and further research in this field is warranted.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25 involves a multi-step process that starts with the reaction of 5-bromo-2-chloropyrimidine with 3-aminophenylboronic acid to form an intermediate N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine. This intermediate is then coupled with 3-(dimethylamino)-1-propylamine in the presence of a catalyst to yield N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine 25. The overall yield of this synthesis method is around 30%, and the purity of the final product is greater than 95%.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-22(2)8-4-9-23-10-7-18(21-23)16-6-3-5-15(11-16)17-12-19-14-20-13-17/h3,5-7,10-14H,4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWRMLFNOQJCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)
![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)


![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![[1-(2,4-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B5134344.png)